Methyl 2-amino-5-bromo-4-fluorobenzoate

regioisomer identification NMR chemical shift synthetic intermediate differentiation

Methyl 2-amino-5-bromo-4-fluorobenzoate (CAS 1314987-34-2; MFCD09951812; PubChem CID is a tri-substituted benzoate ester bearing ortho-amino, para-bromo, and meta-fluoro groups around the aromatic ring. With a molecular weight of 248.05 g·mol⁻¹ and an experimentally calculated consensus Log Pₒ/w of 2.27, this crystalline solid occupies a narrow lipophilicity window that influences its behavior in both synthetic transformations and biological screening cascades.

Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
CAS No. 1314987-34-2
Cat. No. B1426287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromo-4-fluorobenzoate
CAS1314987-34-2
Molecular FormulaC8H7BrFNO2
Molecular Weight248.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)F)Br
InChIInChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
InChIKeyKCEZKHRRFNEJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-bromo-4-fluorobenzoate (CAS 1314987-34-2): Procurement-Relevant Identity and Physicochemical Baseline for C8H7BrFNO2 Tri-Substituted Building Blocks


Methyl 2-amino-5-bromo-4-fluorobenzoate (CAS 1314987-34-2; MFCD09951812; PubChem CID 56777213) is a tri-substituted benzoate ester bearing ortho-amino, para-bromo, and meta-fluoro groups around the aromatic ring [1]. With a molecular weight of 248.05 g·mol⁻¹ and an experimentally calculated consensus Log Pₒ/w of 2.27, this crystalline solid occupies a narrow lipophilicity window that influences its behavior in both synthetic transformations and biological screening cascades . It is supplied as a research intermediate, typically at ≥95–97% purity (HPLC), with analytical documentation including NMR, HPLC, and GC available from major vendors .

Why Methyl 2-amino-5-bromo-4-fluorobenzoate Cannot Be Casually Substituted: The Critical Role of Regioisomeric Halogen Placement in Reactivity and Binding


Methyl 2-amino-5-bromo-4-fluorobenzoate is one of several possible regioisomers within the C₈H₇BrFNO₂ family, but small changes in substituent position produce large differences in both synthetic utility and biological profile. The ortho-amino group enables intramolecular hydrogen bonding with the ester carbonyl, modulating the electrophilicity of the bromo substituent for palladium-catalyzed cross-coupling reactions [1]. Conversely, moving the amino group to the para-position (as in methyl 4-amino-3-bromo-5-fluorobenzoate, CAS 1123171-91-4) alters the electronic landscape enough to confer sub-micromolar glutathione reductase (GR) inhibition (Ki = 0.325 ± 0.012 μM), a property not observed for the target compound [2]. Even swapping bromo and fluoro positions between the 4- and 5-positions (methyl 2-amino-4-bromo-5-fluorobenzoate, CAS 1395493-30-7) changes the dipole moment and steric environment around the reactive bromine, leading to differential coupling yields in Suzuki–Miyaura reactions . A generic search for 'methyl amino-bromo-fluorobenzoate' will therefore return analogs with divergent reactivity and bioactivity profiles, making precise CAS-level specification essential for reproducible experimental outcomes.

Methyl 2-amino-5-bromo-4-fluorobenzoate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Regioisomeric Identity: Positional Substitution Pattern Determines Spectroscopic and Reactivity Fingerprints

The target compound (2-amino, 5-bromo, 4-fluoro) is one of at least four commercially relevant regioisomers sharing the molecular formula C₈H₇BrFNO₂. The ortho-relationship between the amino group and the ester carbonyl creates a six-membered intramolecular hydrogen bond that is absent in the 4-amino-3-bromo-5-fluoro regioisomer (CAS 1123171-91-4) [1]. This hydrogen bond reduces the NH₂ proton exchange rate, producing a characteristic downfield shift of the amine protons in ¹H-NMR (δ ≈ 6.2–6.8 ppm, broad singlet) compared to the para-amino analog (δ ≈ 5.8–6.2 ppm) [2]. For procurement, this means the compound can be distinguished from mislabeled regioisomers by simple ¹H-NMR analysis, preventing costly synthetic failures in multi-step routes where only the ortho-amino ester can cyclize to form benzoxazinone or quinazolinone scaffolds [1].

regioisomer identification NMR chemical shift synthetic intermediate differentiation

Computed Log P and Aqueous Solubility Distinguish Target Compound from Its Regioisomers

Using consensus Log Pₒ/w predictions (average of five computational methods), the target compound exhibits a consensus Log P of 2.27 and an ESOL-predicted aqueous solubility of 0.186 mg·mL⁻¹ (Log S = –3.12) . In contrast, the regioisomer methyl 4-amino-3-bromo-5-fluorobenzoate (CAS 1123171-91-4) is predicted to have a slightly lower consensus Log P of approximately 2.10 and correspondingly higher aqueous solubility, based on the para-amino group's greater solvent exposure . This difference, while modest (ΔLog P ≈ 0.17), can influence partitioning in biphasic reaction systems, chromatographic retention times (RP-HPLC), and passive membrane permeability in cell-based assays. For procurement decisions, the target compound's marginally higher lipophilicity may favor applications requiring enhanced organic-phase solubility for anhydrous coupling reactions.

lipophilicity logP comparison aqueous solubility drug-likeness prediction

Dihydroorotase Inhibition: A Weak but Measurable Biochemical Fingerprint That Differs from the GR-Active Regioisomer

In a BindingDB-recorded assay, methyl 2-amino-5-bromo-4-fluorobenzoate inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. While this potency is too weak to be of direct pharmacological interest, it establishes a baseline biochemical signature that is distinct from the regioisomer methyl 4-amino-3-bromo-5-fluorobenzoate, which showed sub-micromolar inhibition of glutathione reductase (GR) with a Ki of 0.325 ± 0.012 μM (325 nM) but no reported activity against dihydroorotase [2]. The >500-fold difference in potency against different enzymatic targets demonstrates that the regioisomeric substitution pattern redirects molecular recognition, making the target compound a useful negative control or selectivity probe in enzyme panels where the para-amino regioisomer serves as the active hit.

enzyme inhibition dihydroorotase glutathione reductase selectivity profiling

Ortho-Amino Ester as a Masked Heterocycle Precursor: Synthetic Versatility Beyond Simple Cross-Coupling

The ortho-relationship between the amino group and the methyl ester in the target compound enables a cyclocondensation pathway to benzoxazin-4-one and quinazolin-4-one scaffolds that is sterically forbidden for the para-amino and meta-amino regioisomers [1]. In a typical application, treatment with acyl chlorides or carboxylic acid anhydrides yields 2-substituted-6-bromo-7-fluoro-4H-benzo[d][1,3]oxazin-4-ones, which can be further elaborated with ammonia or primary amines to quinazolinones—a privileged kinase inhibitor scaffold [1]. This synthetic route is unavailable to methyl 4-amino-3-bromo-5-fluorobenzoate, which instead undergoes N-acylation without cyclization. For procurement decisions, the target compound's unique ability to serve as a direct precursor to fused heterocycles, without requiring protecting group manipulation or re-arrangement steps, provides a step-count and yield advantage in medicinal chemistry programs targeting kinase ATP-binding sites.

heterocycle synthesis benzoxazinone quinazolinone ortho-amino ester cyclization

Purity and Supply Chain Differentiation: Target Compound Availability at ≥96% Purity with Full Analytical Documentation

The target compound (CAS 1314987-34-2) is available from multiple suppliers at ≥95–97% purity with supporting analytical data packages (NMR, HPLC, GC, MS) [REFS-1, REFS-2]. In contrast, the nearest regioisomer methyl 2-amino-4-bromo-5-fluorobenzoate (CAS 1395493-30-7) is similarly stocked at ≥95% purity , while methyl 4-amino-3-bromo-5-fluorobenzoate (CAS 1123171-91-4) is primarily available through custom synthesis channels with longer lead times [1]. For time-sensitive medicinal chemistry projects, the target compound's off-the-shelf availability from Bidepharm, Sigma-Aldrich (BLD Pharmatech), AKSci, and other vendors ensures rapid delivery (1–2 weeks) compared to 4–8 weeks for custom-synthesized regioisomers. This procurement advantage can accelerate SAR exploration when the ortho-amino-5-bromo-4-fluoro substitution pattern is the desired scaffold.

purity specification analytical QC procurement grade supplier comparison

Bromo-versus-Chloro Reactivity Differential: Bromine as a Superior Leaving Group for Palladium-Catalyzed Cross-Coupling

The bromo substituent at the 5-position of the target compound provides a reactivity advantage over analogous chloro-substituted building blocks in palladium-catalyzed cross-coupling reactions. In general, aryl bromides undergo oxidative addition to Pd(0) approximately 50–100 times faster than the corresponding aryl chlorides under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) [1]. For the target compound, this translates to higher coupling yields (typically 70–90%) with aryl boronic acids compared to the 5-chloro analog methyl 2-amino-5-chloro-4-fluorobenzoate, which often requires more forcing conditions (elevated temperature, stronger bases, or specialized ligands such as SPhos or XPhos) to achieve comparable conversion [1]. For procurement, selecting the 5-bromo compound over the 5-chloro variant reduces catalyst loading, reaction time, and by-product formation in library synthesis protocols.

Suzuki coupling Buchwald-Hartwig amination halogen reactivity cross-coupling yield

Methyl 2-amino-5-bromo-4-fluorobenzoate: Evidence-Backed Application Scenarios for Scientific Procurement


Regioisomer-Specific Building Block for Kinase-Focused Heterocycle Synthesis

The ortho-amino ester configuration of methyl 2-amino-5-bromo-4-fluorobenzoate enables direct cyclocondensation to 6-bromo-7-fluoro-4H-benzo[d][1,3]oxazin-4-ones and subsequent conversion to 2,6,7-trisubstituted quinazolin-4-ones—a scaffold prevalent in Type I and Type II kinase inhibitors [1]. The bromo substituent at the 5-position provides a synthetic handle for late-stage diversification via Suzuki–Miyaura coupling, allowing introduction of aryl or heteroaryl groups with typical yields of 70–90% [2]. Procurement of this specific regioisomer is essential because methyl 4-amino-3-bromo-5-fluorobenzoate cannot undergo the same cyclization and would require a multi-step workaround, adding 2–3 synthetic steps and reducing overall yield [1].

Negative Control Compound for Glutathione Reductase Inhibitor SAR Studies

In programs targeting glutathione-related enzymes (GR, GST) for cancer or oxidative stress indications, the target compound serves as a regioisomer-matched inactive control. While methyl 4-amino-3-bromo-5-fluorobenzoate potently inhibits GR with a Ki of 0.325 ± 0.012 μM, the target compound exhibits no measurable GR inhibition at concentrations up to 100 μM [3]. However, it shows weak dihydroorotase inhibition (IC₅₀ = 180 μM), providing a distinct biochemical fingerprint [4]. Purchasing both the active regioisomer and the target compound as its matched control enables robust SAR interpretation and off-target profiling in enzyme selectivity panels.

Intermediate for Fluorinated Biaryl Synthesis via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent of the target compound is optimally positioned for Suzuki–Miyaura and Buchwald–Hartwig coupling reactions, with the para-fluoro and ortho-amino groups exerting an electron-withdrawing effect that activates the C–Br bond toward oxidative addition [2]. The consensus Log P of 2.27 and moderate aqueous solubility (0.186 mg/mL) facilitate partitioning into organic solvents (toluene, DME, dioxane) commonly used in cross-coupling, while the solid physical form enables accurate weighing under air . Compared to the 5-chloro analog, the bromo derivative achieves coupling with unactivated boronic acids under milder conditions (lower temperature, reduced catalyst loading), making it the preferred choice for high-throughput parallel synthesis workflows.

Analytical Reference Standard for Regioisomer Identification in Quality Control

The characteristic ¹H-NMR signature of the target compound (amine protons at δ ≈ 6.2–6.8 ppm, ortho to ester) distinguishes it from all other C₈H₇BrFNO₂ regioisomers [5]. Analytical laboratories and QC departments procuring this compound at ≥96% purity with full NMR, HPLC, and GC documentation can use it as a reference standard to verify the identity of incoming building block shipments and to detect regioisomeric impurities that may arise during synthesis or storage . This application is particularly relevant for pharmaceutical intermediate suppliers and CROs that must comply with ICH Q7 Good Manufacturing Practice guidance for API starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-5-bromo-4-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.